3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks with unique redox properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The triazole ring can form hydrogen bonds and other interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole: Known for its cytotoxic activity against cancer cell lines.
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea: A triazole compound with drug-like properties.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfonate group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13N3O3S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(9-14)18-11-16-10-17-18/h2-11H,1H3 |
InChI Key |
HVMVMPCFUDYVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.